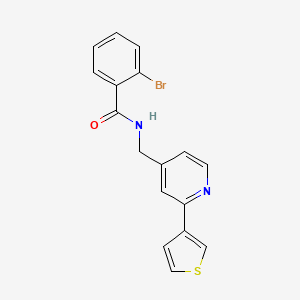

![molecular formula C20H13N5O7S B2901071 (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide CAS No. 895439-00-6](/img/structure/B2901071.png)

(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

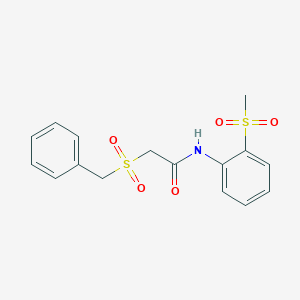

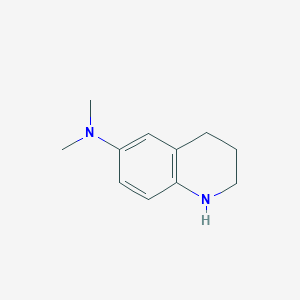

(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide is a useful research compound. Its molecular formula is C20H13N5O7S and its molecular weight is 467.41. The purity is usually 95%.

BenchChem offers high-quality (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anion Sensing

This compound has been characterized for its application as an anion sensor . It exhibits sensitivity to various anions such as fluoride (F−), acetate (AcO−), cyanide (CN−), and hydroxide (OH−) ions . The ability to detect these anions is crucial in environmental monitoring and industrial processes where anions can be pollutants or indicators of certain chemical reactions.

DNA Binding Agent

The compound’s interaction with DNA has been studied, showing potential as a DNA-binding agent . It can intercalate with calf thymus DNA (CT-DNA), which suggests applications in genetic research and possibly in the development of new therapeutic agents .

Mercury Pollution Detection

A related benzothiazole compound has been used as a chemosensor for the rapid detection of mercury (II) ions in water . Given the structural similarity, (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N’-((5-nitrofuran-2-yl)methylene)benzohydrazide could potentially be applied in similar environmental monitoring scenarios to detect mercury, a significant pollutant.

Biothiol Detection

The compound has potential use in detecting biothiols, which are important biological molecules containing a thiol group. Biothiols play a critical role in cellular functions and their detection is important in biological research and pharmaceutical industries .

Dye and Pigment Industry

Benzothiazole derivatives are commonly used as intermediates in the synthesis of dyes and pigments. This compound could serve as a precursor in the production of various dyes, particularly those requiring high thermal stability and specific light absorption properties .

Mechanism of Action

Target of Action

The primary target of this compound is mercury (II) ions in water . The compound has been used as a chemosensor for the rapid and selective detection of these ions .

Mode of Action

The compound interacts with its target by forming a 2:1 coordination complex with mercury (II) ions . This interaction causes a change in the optical property of the compound, specifically a bathochromic shift of the compound’s UV absorption peak from 540 to 585 nm . This shift turns on a highly selective fluorescence emission at 425 nm .

Pharmacokinetics

The compound has been used to quantify mercury (ii) ions in water by fluorescence spectroscopy down to 5 × 10 −8 m (10 ppb) , suggesting it has sufficient stability and bioavailability for this application.

Result of Action

The result of the compound’s action is the detection of mercury (II) ions in water . The compound’s interaction with mercury (II) ions causes a color change from pink to blue, which can be detected by the naked eye . This makes the compound a useful tool for monitoring mercury pollution in water.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of other ions in water. For example, the compound has been shown to be selective for mercury (II) ions over other ions . Additionally, the compound’s fluorescence emission, which is used to detect mercury (II) ions, could potentially be affected by the pH or temperature of the water.

properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N5O7S/c1-31-14-5-7-16-17(10-14)33-20(22-16)23(21-11-15-6-8-18(32-15)25(29)30)19(26)12-3-2-4-13(9-12)24(27)28/h2-11H,1H3/b21-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABPDKVINICWAB-SRZZPIQSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N=CC4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(C(=O)C3=CC(=CC=C3)[N+](=O)[O-])/N=C/C4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N5O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R, 2S)-N, N'-Bis[(1S)-2-hydroxy-1-phenylmethylethyl]-3, 3-dimethyl-1, 2-cyclopropanediamide](/img/structure/B2900991.png)

![Ethyl 4-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2900994.png)

![5-bromo-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide](/img/structure/B2900996.png)

![2-benzoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2901007.png)